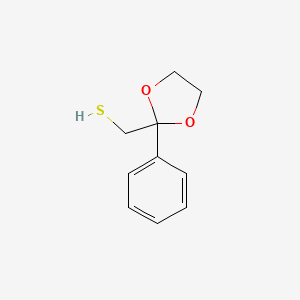![molecular formula C18H26ClN3O3 B6363265 tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclopentyl]carbamate CAS No. 1253527-79-5](/img/structure/B6363265.png)
tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclopentyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclopentyl]carbamate, otherwise known as TB-NCPC, is a synthetic chemical compound that has been utilized in a variety of scientific research applications. It is a colorless, odorless, and crystalline solid that is slightly soluble in water and has a melting point of about 155-157°C. TB-NCPC is a versatile compound that has been used in a variety of scientific research applications, including biochemical, physiological, and pharmacological studies.
Wissenschaftliche Forschungsanwendungen
TB-NCPC has been used in a variety of scientific research applications, including biochemical, physiological, and pharmacological studies. It has been used to study the biological effects of various compounds, as well as to understand the mechanisms of action of these compounds. It has also been used to study the effects of various drugs on the body, as well as to study the biochemical and physiological effects of various drugs.
Wirkmechanismus
Target of Action
Similar compounds are often used in the synthesis of n-boc protected anilines , suggesting that the compound may interact with amine groups in biological systems.
Mode of Action
It is known that similar compounds are used in palladium-catalyzed synthesis of n-boc-protected anilines . This suggests that the compound may interact with its targets through a mechanism involving palladium-catalyzed reactions.
Biochemical Pathways
It is known that similar compounds are used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the c-3 position . This suggests that the compound may influence pathways involving these structures.
Result of Action
Given its use in the synthesis of n-boc protected anilines and tetrasubstituted pyrroles , it is likely that the compound has significant effects at the molecular level.
Action Environment
Similar compounds are often used in reactions that require specific environmental conditions, such as certain temperatures or the presence of a catalyst .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using TB-NCPC in laboratory experiments are that it is a relatively safe and non-toxic compound, and it is relatively easy to synthesize. In addition, it is a relatively inexpensive compound and can be stored for long periods of time without degradation. The main limitation of using TB-NCPC in laboratory experiments is that the exact mechanism of action is not yet fully understood, and therefore the results of experiments using this compound may not be as reliable as those using other compounds.
Zukünftige Richtungen
For research involving TB-NCPC include further elucidating its mechanism of action, as well as exploring its potential therapeutic applications. Additionally, further research could be conducted to explore its potential as an antiviral, as well as its potential to interact with other compounds and drugs. Furthermore, further research could be conducted to explore its potential as an anti-inflammatory and its potential to modulate the immune system. Finally, further research could be conducted to explore its potential to interact with the gut microbiome and its potential to modulate the gut-brain axis.
Synthesemethoden
TB-NCPC is synthesized through a multi-step process. The first step involves the reaction of tert-butylchloride with 1-amino-3-chloropentane to form tert-butyl 3-chloropentylcarbamate. This is then reacted with N-methyl-2-aminoethanethiol to form tert-butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclopentyl]carbamate. This reaction requires a catalyst, such as pyridine, to be added to the reaction mixture in order to speed up the reaction.
Eigenschaften
IUPAC Name |
tert-butyl N-[1-[[(3-chlorophenyl)carbamoylamino]methyl]cyclopentyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O3/c1-17(2,3)25-16(24)22-18(9-4-5-10-18)12-20-15(23)21-14-8-6-7-13(19)11-14/h6-8,11H,4-5,9-10,12H2,1-3H3,(H,22,24)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLBWDOXHJBTHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)CNC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclopentyl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Aminoethyl)[2-(benzenesulfonyl)-1-phenylethyl]amine](/img/structure/B6363185.png)

![tert-Butyl 4-[(4-{2-[(Z)-N'-hydroxycarbamimidoyl]phenyl}phenyl)methyl]piperazine-1-carboxylate](/img/structure/B6363202.png)
![2-({[4-(Benzyloxy)phenyl]methyl}[(3-fluorophenyl)methyl]amino)-2-phenylacetic acid](/img/structure/B6363214.png)
![4-(N-{[4-(Benzyloxy)phenyl]methyl}4-phenoxybenzenesulfonamido)butanoic acid](/img/structure/B6363222.png)
![2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)-2-phenylacetic acid](/img/structure/B6363227.png)
![1-[4-(4-Bromophenyl)benzenesulfonamido]cyclopentane-1-carboxamide](/img/structure/B6363230.png)
![6'-Methyl-2'-(pyridin-3-yl)-5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazine]-4'-one](/img/structure/B6363246.png)
![2'-(Furan-2-yl)-6'-methyl-5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazine]-4'-one](/img/structure/B6363248.png)

![Ethyl 2-{[(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)methyl]amino}acetate](/img/structure/B6363261.png)

![tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cyclohexyl]carbamate](/img/structure/B6363276.png)
![tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cycloheptyl]carbamate](/img/structure/B6363278.png)